molecular formula C10H10Fe B8563310 Cyclopentane; iron

Cyclopentane; iron

Cat. No. B8563310
M. Wt: 186.03 g/mol
InChI Key: KTWOOEGAPBSYNW-UHFFFAOYSA-N
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Patent
US05482692

Procedure details

An iron containing ZSM-5 catalyst was prepared by the following method: about 10 g of the same HZSM-5 as that of Example 1 was heated in a stream of dry air to 375° C. for 4 hours and then was cooled to room temperature. A solution of 0.3331 g of ferrocene (dicyclopentadienyliron) in 30 g dry toluene was then added to the dried zeolite and the slurry was mixed at room temperature overnight. The slurry was filtered and washed once with 100 ml of Tetralin® to remove excess ferrocene from the external surface of the zeolite. Excess Tetralin® was allowed to evaporate at room temperature to give a Tetralin®/ferrocene wetted zeolite. The recovered solid was then calcined in a stream of dry air at about 538° C. for about 6 hours to produce the desired iron containing catalyst, Catalyst C. The iron loading of this catalyst is about 0.66 wt. %.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3331 g
Type
reactant
Reaction Step Two
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Fe:1].[CH-:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[CH-:7]1[CH:11]=[CH:10][CH:9]=[CH:8]1.[Fe+2].[C:13]1([CH3:19])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[CH2:17]1[C:18]2[C:13](=[CH:19][CH:3]=[CH:2][CH:6]=2)[CH2:14][CH2:15][CH2:16]1.[CH-:7]1[CH:11]=[CH:10][CH:9]=[CH:8]1.[CH-:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[Fe+2:1] |f:1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Fe]
Step Two
Name
Quantity
0.3331 g
Type
reactant
Smiles
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30 g
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
375 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
ADDITION
Type
ADDITION
Details
the slurry was mixed at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
washed once with 100 ml of Tetralin®
CUSTOM
Type
CUSTOM
Details
to remove excess ferrocene from the external surface of the zeolite
CUSTOM
Type
CUSTOM
Details
to evaporate at room temperature

Outcomes

Product
Name
Type
product
Smiles
C1CCCC2=CC=CC=C12
Name
Type
product
Smiles
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05482692

Procedure details

An iron containing ZSM-5 catalyst was prepared by the following method: about 10 g of the same HZSM-5 as that of Example 1 was heated in a stream of dry air to 375° C. for 4 hours and then was cooled to room temperature. A solution of 0.3331 g of ferrocene (dicyclopentadienyliron) in 30 g dry toluene was then added to the dried zeolite and the slurry was mixed at room temperature overnight. The slurry was filtered and washed once with 100 ml of Tetralin® to remove excess ferrocene from the external surface of the zeolite. Excess Tetralin® was allowed to evaporate at room temperature to give a Tetralin®/ferrocene wetted zeolite. The recovered solid was then calcined in a stream of dry air at about 538° C. for about 6 hours to produce the desired iron containing catalyst, Catalyst C. The iron loading of this catalyst is about 0.66 wt. %.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3331 g
Type
reactant
Reaction Step Two
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Fe:1].[CH-:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[CH-:7]1[CH:11]=[CH:10][CH:9]=[CH:8]1.[Fe+2].[C:13]1([CH3:19])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[CH2:17]1[C:18]2[C:13](=[CH:19][CH:3]=[CH:2][CH:6]=2)[CH2:14][CH2:15][CH2:16]1.[CH-:7]1[CH:11]=[CH:10][CH:9]=[CH:8]1.[CH-:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[Fe+2:1] |f:1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Fe]
Step Two
Name
Quantity
0.3331 g
Type
reactant
Smiles
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30 g
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
375 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
ADDITION
Type
ADDITION
Details
the slurry was mixed at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
washed once with 100 ml of Tetralin®
CUSTOM
Type
CUSTOM
Details
to remove excess ferrocene from the external surface of the zeolite
CUSTOM
Type
CUSTOM
Details
to evaporate at room temperature

Outcomes

Product
Name
Type
product
Smiles
C1CCCC2=CC=CC=C12
Name
Type
product
Smiles
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05482692

Procedure details

An iron containing ZSM-5 catalyst was prepared by the following method: about 10 g of the same HZSM-5 as that of Example 1 was heated in a stream of dry air to 375° C. for 4 hours and then was cooled to room temperature. A solution of 0.3331 g of ferrocene (dicyclopentadienyliron) in 30 g dry toluene was then added to the dried zeolite and the slurry was mixed at room temperature overnight. The slurry was filtered and washed once with 100 ml of Tetralin® to remove excess ferrocene from the external surface of the zeolite. Excess Tetralin® was allowed to evaporate at room temperature to give a Tetralin®/ferrocene wetted zeolite. The recovered solid was then calcined in a stream of dry air at about 538° C. for about 6 hours to produce the desired iron containing catalyst, Catalyst C. The iron loading of this catalyst is about 0.66 wt. %.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3331 g
Type
reactant
Reaction Step Two
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Fe:1].[CH-:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[CH-:7]1[CH:11]=[CH:10][CH:9]=[CH:8]1.[Fe+2].[C:13]1([CH3:19])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[CH2:17]1[C:18]2[C:13](=[CH:19][CH:3]=[CH:2][CH:6]=2)[CH2:14][CH2:15][CH2:16]1.[CH-:7]1[CH:11]=[CH:10][CH:9]=[CH:8]1.[CH-:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[Fe+2:1] |f:1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Fe]
Step Two
Name
Quantity
0.3331 g
Type
reactant
Smiles
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30 g
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
375 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
ADDITION
Type
ADDITION
Details
the slurry was mixed at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
washed once with 100 ml of Tetralin®
CUSTOM
Type
CUSTOM
Details
to remove excess ferrocene from the external surface of the zeolite
CUSTOM
Type
CUSTOM
Details
to evaporate at room temperature

Outcomes

Product
Name
Type
product
Smiles
C1CCCC2=CC=CC=C12
Name
Type
product
Smiles
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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